molecular formula C19H23N5O2S B2486568 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide CAS No. 851809-24-0

1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide

Cat. No.: B2486568
CAS No.: 851809-24-0
M. Wt: 385.49
InChI Key: PLERUGIEIJPJED-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a hydroxy group at position 6 and a methyl substituent at position 2. A p-tolyl (4-methylphenyl) group is attached via a methylene bridge to the thiazolo-triazole moiety, while a piperidine-4-carboxamide group extends from the central scaffold.

  • Hydrogen bonding: The 6-hydroxy and carboxamide groups can act as donors/acceptors.
  • Lipophilicity: The p-tolyl and methyl groups enhance membrane permeability.
  • Conformational rigidity: The fused heterocyclic system may improve target selectivity.

Properties

IUPAC Name

1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-11-3-5-13(6-4-11)15(23-9-7-14(8-10-23)17(20)25)16-18(26)24-19(27-16)21-12(2)22-24/h3-6,14-15,26H,7-10H2,1-2H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLERUGIEIJPJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 358.46 g/mol. The structure includes a thiazole and triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives, demonstrating good to moderate antibacterial activity against several pathogens. The presence of the thiazole ring in the compound is believed to enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth .

Anticancer Properties

Compounds similar to this compound have shown promising anticancer activity. For instance, derivatives evaluated against human breast cancer cell lines (MCF-7) exhibited notable cytotoxicity with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests a potential for further development as an anticancer agent.

Neuroprotective Effects

The compound's structural features suggest possible neuroprotective effects. Triazole derivatives have been studied for their ability to modulate glutamate receptors, which play a crucial role in neurodegenerative diseases. Molecular imaging studies have shown that substances targeting these receptors can influence synaptic plasticity and neuronal survival .

The proposed mechanism of action for this compound involves modulation of various biological pathways:

  • Inhibition of Enzymatic Activity : The thiazole and triazole moieties may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Interaction : Potential interaction with histamine receptors has been suggested based on structural similarities with known ligands .

Case Studies

StudyFindings
Antimicrobial Activity A series of thiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound was part of this series and demonstrated similar activity patterns .
Anticancer Evaluation In vitro studies indicated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, suggesting that this compound may also possess similar properties .
Neuroprotection Investigations into the neuroprotective effects of triazole derivatives indicated potential benefits in models of neurodegeneration, supporting further exploration of this compound's efficacy in neurological disorders .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of compounds with similar structures in anticancer applications. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results against various cancer cell lines. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that novel triazole hybrids exhibited cytotoxic activity against human cancer cell lines, suggesting that 1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide could be explored for similar anticancer effects .

Antimicrobial Activity

The thiazole and triazole rings are often associated with antimicrobial properties. Compounds containing these moieties have been tested for their efficacy against various pathogens. For instance, thiazole derivatives have shown activity against Mycobacterium tuberculosis, indicating that this compound may also possess similar antimicrobial characteristics .

Soluble Epoxide Hydrolase Inhibition

Research on related piperidine derivatives has identified them as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases including hypertension and inflammation. The inhibition of this enzyme can lead to increased levels of beneficial epoxyeicosanoids, which may provide therapeutic benefits in cardiovascular diseases .

Synthesis Approaches

The synthesis of this compound can be achieved through several methods involving the coupling of piperidine derivatives with thiazole-triazole frameworks. The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and potential therapeutic applications.

Case Study 1: Anticancer Evaluation

A recent investigation focused on synthesizing a series of thiazolo[3,2-b][1,2,4]triazole derivatives to evaluate their anticancer properties. The results indicated that specific substitutions on the triazole ring significantly enhanced cytotoxicity against breast and colon cancer cell lines . This suggests that modifications to the structure of this compound could lead to improved anticancer agents.

Case Study 2: Antimicrobial Activity Against Tuberculosis

In another study targeting Mycobacterium tuberculosis, researchers synthesized various thiazole-based compounds and assessed their antimicrobial activity. The findings revealed that certain derivatives exhibited potent inhibitory effects on multidrug-resistant strains . This underscores the potential for this compound to contribute to the development of new anti-tubercular agents.

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

The most direct analogs are N-aryl-2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides (Scheme 80, ). Key differences and implications:

Feature Target Compound N-Aryl Acetamide Derivatives
Core structure Thiazolo[3,2-b][1,2,4]triazole with 6-OH Thiazolo[3,2-b][1,2,4]triazole with 6-oxo
Side chain Piperidine-4-carboxamide Acetamide linked to N-aryl group
Substituents p-Tolyl (electron-donating) Halo-substituted aryl (electron-withdrawing)
Biological activity Not explicitly reported (inferred kinase/protease modulation) Anticancer (halo-substituted variants show higher activity)
Synthesis yield Not available 60–87% via acid-mediated cyclization

Structural-Activity Relationship (SAR) Insights :

  • The 6-hydroxy group in the target compound may enhance solubility compared to the 6-oxo derivatives, which could improve bioavailability.
  • In contrast, the acetamide side chain in derivatives may limit such interactions .
  • p-Tolyl vs. halo-aryl : Halo-substituted analogs in exhibit stronger anticancer activity, suggesting electron-withdrawing groups enhance target binding. The target’s p-tolyl group may reduce potency but improve metabolic stability .

Pyrazolo-Triazolopyrimidine Derivatives

Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines () share nitrogen-rich heterocycles but differ in core architecture:

Feature Target Compound Pyrazolo-Triazolopyrimidines
Core structure Thiazolo-triazole Pyrazolo-triazolo-pyrimidine
Flexibility Fused system with limited isomerization Prone to isomerization (e.g., 7→6, 9→8 under specific conditions)
Pharmacological potential Likely enzyme inhibition (kinases, proteases) Unspecified activity; structural studies focus on synthesis

Key distinctions :

  • The piperidine carboxamide in the target compound provides a distinct pharmacophore absent in derivatives, which may broaden its therapeutic applicability.

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